(R)-4-Methoxy Propranolol (R)-4-Methoxy Propranolol
Brand Name: Vulcanchem
CAS No.: 437999-44-5
VCID: VC0027575
InChI: InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1
SMILES: CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Molecular Formula: C17H23NO3
Molecular Weight: 289.375

(R)-4-Methoxy Propranolol

CAS No.: 437999-44-5

Cat. No.: VC0027575

Molecular Formula: C17H23NO3

Molecular Weight: 289.375

* For research use only. Not for human or veterinary use.

(R)-4-Methoxy Propranolol - 437999-44-5

Specification

CAS No. 437999-44-5
Molecular Formula C17H23NO3
Molecular Weight 289.375
IUPAC Name (2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1
Standard InChI Key OWXOFAQEGCLAOX-CYBMUJFWSA-N
SMILES CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O

Introduction

Chemical Structure and Properties

Molecular Structure

(R)-4-Methoxy Propranolol is a modified version of propranolol with a methoxy group (-OCH₃) at the 4-position of the naphthalene ring system. The compound maintains the R-configuration at the chiral center, which significantly influences its biological activity and receptor binding affinity.

Physical and Chemical Properties

While specific data for (R)-4-Methoxy Propranolol is limited in the available literature, we can compare it with related compounds to understand its likely properties. Propranolol, its parent compound, has the following characteristics:

PropertyPropranolol ValueExpected for (R)-4-Methoxy Propranolol
Molecular FormulaC₁₆H₂₁NO₂C₁₇H₂₃NO₃
Molecular Weight259.3434 g/mol~289.37 g/mol
Boiling Point487.5°C at 760 mmHg (related compound)Similar or slightly higher
LogP~3.0Likely higher due to methoxy group
CAS Number525-66-6 (propranolol)437999-44-5

The addition of the methoxy group likely increases lipophilicity compared to propranolol, potentially affecting its distribution in biological systems and its ability to cross the blood-brain barrier .

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of (R)-4-Methoxy Propranolol typically involves selective modification of the propranolol structure. Based on documented synthetic approaches for related compounds, the synthesis would likely involve:

  • Starting with a suitably substituted naphthalene derivative

  • Coupling with epichlorohydrin to form an epoxide intermediate

  • Ring opening of the epoxide with isopropylamine

  • Resolution of the racemic mixture to obtain the R-enantiomer

In a published synthesis approach for 4-methoxypropranolol (without specifying the enantiomer), researchers report that it was "synthesized chemically according to a method adapted from Oatis et al. and Harps et al." The synthesis involved stopping before the final demethylation step that would normally produce 4-hydroxypropranolol .

Purification and Characterization

Purification of (R)-4-Methoxy Propranolol would typically involve chromatographic methods, especially chiral chromatography to ensure enantiomeric purity. Characterization would employ standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Chiral HPLC for enantiomeric purity determination

  • X-ray crystallography for absolute configuration confirmation

Pharmacological Properties

Mechanism of Action

As a derivative of propranolol, (R)-4-Methoxy Propranolol likely functions as a beta-adrenergic receptor antagonist. The parent compound propranolol is known to be a non-selective beta-blocker that inhibits both β₁ and β₂ receptors. The R-enantiomer of propranolol derivatives typically shows higher affinity for beta-adrenergic receptors compared to the S-enantiomer.

The methoxy substitution at the 4-position would be expected to modify:

  • Receptor binding affinity

  • Lipophilicity and blood-brain barrier penetration

  • Metabolic stability

Structure-Activity Relationships

Structural FeatureImpact on Activity
R-stereochemistryEnhanced beta-receptor binding compared to S-isomer
4-methoxy substitutionAltered lipophilicity and potential metabolic blocking
Naphthalene ring systemContributes to receptor binding through aromatic interactions

Research Applications

Pharmacokinetic Studies

The 4-methoxy derivative is valuable in pharmacokinetic research as a molecular probe. In a study examining the regioselectivity of glucuronidation reactions, researchers utilized 4-methoxypropranolol as a substrate because "its aromatic hydroxy group is blocked by a methyl group." This allowed researchers to determine the preferred site of glucuronidation in related compounds like 4-hydroxypropranolol .

This approach illustrates the compound's utility in understanding drug metabolism pathways, particularly for propranolol and its metabolites.

Stereochemical Research

The availability of the pure R-enantiomer enables researchers to investigate stereoselective aspects of beta-blocker pharmacology. Such research is crucial because enantiomers often exhibit dramatically different biological activities. For example, with propranolol, the R-isomer is about 100 times less potent than the S-isomer in beta-blocking activity.

Metabolism and Pharmacokinetics

Metabolic Pathways

While specific data on (R)-4-Methoxy Propranolol metabolism is limited, we can draw insights from studies on related compounds. Propranolol undergoes extensive first-pass metabolism in the liver, with major pathways including:

  • Side-chain oxidation

  • Glucuronidation

  • Aromatic hydroxylation

  • N-dealkylation

The presence of the methoxy group at the 4-position would likely block aromatic hydroxylation at that position, potentially increasing metabolic stability compared to propranolol.

Glucuronidation Studies

Research indicates that 4-methoxypropranolol has been specifically utilized to study the regioselectivity of glucuronidation reactions. In these studies, researchers found that:

"4-hydroxypropranolol contains two hydroxy groups, which are both potential reaction sites. In order to assess the regioselectivity of 4-hydroxypropranolol glucuronidation, 4-methoxypropranolol was tested as an additional substrate because its aromatic hydroxy group is blocked by a methyl group. Thus, analysis of the glucuronidation of this substrate by a UGT allows the relevant reaction site of 4-hydroxypropranolol for the same enzyme to be inferred."

This research demonstrates the value of 4-methoxypropranolol as a molecular probe in drug metabolism studies.

Comparison with Related Compounds

Structural Analogs

CompoundMolecular FormulaKey Differences from (R)-4-Methoxy Propranolol
PropranololC₁₆H₂₁NO₂Lacks 4-methoxy group
(R)-4-Hydroxy PropranololC₁₆H₂₁NO₃Has hydroxy instead of methoxy at position 4
MetoprololC₁₅H₂₅NO₃Different aromatic system, different substituents
AtenololC₁₄H₂₂N₂O₃Different aromatic system, additional amide group

Pharmacological Comparison

Propranolol is a non-selective beta-blocker that acts on both β₁ and β₂ adrenergic receptors. It has a molecular weight of 259.34 g/mol and is used clinically for hypertension, angina, and other cardiovascular conditions .

(R)-4-Hydroxy Propranolol, a metabolite of propranolol, has a molecular weight of 275.34 g/mol and a density of 1.168. Its boiling point is reported as 487.526°C at 760 mmHg . This compound shares similar structural features with (R)-4-Methoxy Propranolol but contains a hydroxyl group rather than a methoxy group at the 4-position.

Analytical Methods

Chromatographic Analysis

Gas chromatography data for propranolol, which could serve as a reference for developing methods for (R)-4-Methoxy Propranolol analysis, includes:

Column typeActive phaseTemperature (°C)Kovats' RIReference
PackedOV-12102152Marko, 1988
CapillaryBP-12002133Japp, Gill, et al., 1987
CapillaryDB-12002138Japp, Gill, et al., 1987
CapillaryBP-12002139Japp, Gill, et al., 1987
PackedSE-302202141Musumarra, Scarlata, et al., 1987

These parameters would likely need modification for optimal separation of (R)-4-Methoxy Propranolol due to its increased molecular weight and altered polarity .

Spectroscopic Identification

Identification and characterization of (R)-4-Methoxy Propranolol would typically employ multiple spectroscopic techniques, including:

  • NMR spectroscopy (¹H and ¹³C) - The methoxy group would show a characteristic singlet at approximately 3.8-4.0 ppm in the ¹H NMR spectrum

  • Mass spectrometry - Expected to show a molecular ion peak at m/z 289

  • IR spectroscopy - Would display characteristic C-O stretching bands for the methoxy group

Future Research Directions

Structure Optimization

The methoxy substitution at the 4-position represents one possible modification to the propranolol structure. Further research could investigate:

  • Additional substitutions at different positions

  • Combination with other functional groups

  • Development of extended-release formulations

  • Targeted delivery systems

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